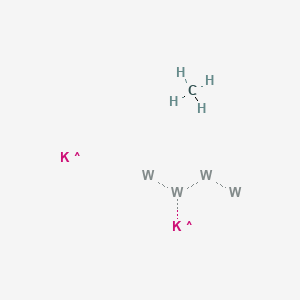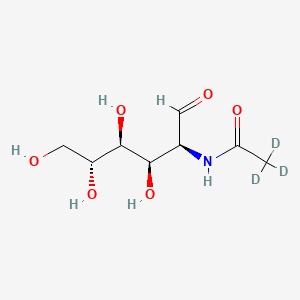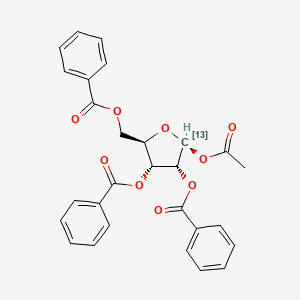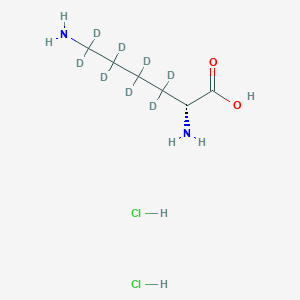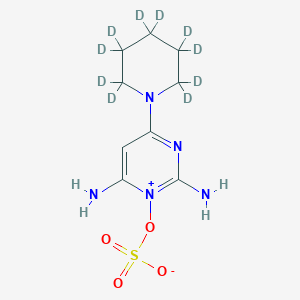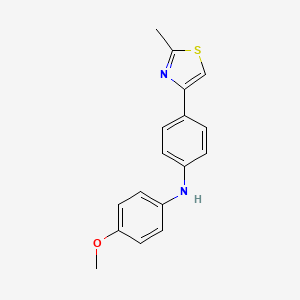
FabH-IN-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
FabH-IN-1 is a chemical compound known for its inhibitory effects on the enzyme β-ketoacyl-acyl carrier protein synthase III (FabH). This enzyme plays a crucial role in the fatty acid biosynthesis pathway in bacteria, making this compound a potential broad-spectrum antimicrobial agent. This compound is effective against both gram-positive and gram-negative bacteria and also exhibits antioxidant properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of FabH-IN-1 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to enhance its inhibitory activity. The specific synthetic routes and reaction conditions are proprietary and detailed in scientific literature .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This process would include steps such as purification, crystallization, and quality control to meet industrial standards .
化学反应分析
Types of Reactions
FabH-IN-1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its inhibitory activity.
Substitution: Substitution reactions can introduce different functional groups to the this compound molecule, enhancing its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activity .
科学研究应用
FabH-IN-1 has several scientific research applications:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its effects on bacterial growth and metabolism.
Medicine: Explored as a potential antimicrobial agent to combat antibiotic-resistant bacteria.
作用机制
FabH-IN-1 exerts its effects by inhibiting the enzyme β-ketoacyl-acyl carrier protein synthase III (FabH). This enzyme is essential for the initiation of fatty acid biosynthesis in bacteria. This compound binds to the active site of FabH, preventing the condensation of acetyl-coenzyme A with malonyl-acyl carrier protein, thereby disrupting the fatty acid biosynthesis pathway. This inhibition leads to the suppression of bacterial growth and proliferation .
相似化合物的比较
Similar Compounds
Thiolactomycin: Another inhibitor of β-ketoacyl-acyl carrier protein synthase III, but with different binding properties.
Cerulenin: Inhibits the same enzyme but has a different mechanism of action.
SB418011: A potent inhibitor of FabH with a different chemical structure
Uniqueness of FabH-IN-1
This compound is unique due to its broad-spectrum antimicrobial activity and its effectiveness against both gram-positive and gram-negative bacteria. Additionally, its antioxidant properties add to its potential therapeutic applications .
属性
分子式 |
C17H16N2OS |
|---|---|
分子量 |
296.4 g/mol |
IUPAC 名称 |
N-(4-methoxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)aniline |
InChI |
InChI=1S/C17H16N2OS/c1-12-18-17(11-21-12)13-3-5-14(6-4-13)19-15-7-9-16(20-2)10-8-15/h3-11,19H,1-2H3 |
InChI 键 |
IMYGXYNLMIFDEG-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=CS1)C2=CC=C(C=C2)NC3=CC=C(C=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2R,4R,5R)-5-(2-aminopurin-9-yl)-3-benzoyloxy-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B12410143.png)
![3-[(1-Ethanoyl-5-methoxy-indol-3-yl)carbonylamino]-4-fluoranyl-5-(1-methylpyrazol-4-yl)benzoic acid](/img/structure/B12410146.png)
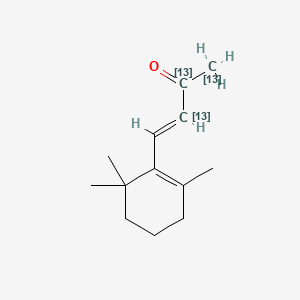
![2-amino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxy-1H-purin-6-one](/img/structure/B12410154.png)


